molecular formula C18H15FN4O3 B2379468 methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 924818-85-9

methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2379468
CAS No.: 924818-85-9
M. Wt: 354.341
InChI Key: WSNQXKMNYQGLMK-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamido-benzoate ester at position 3. This structure combines electronegative (fluorine), lipophilic (methyl), and polar (carboxamido-ester) moieties, making it a candidate for therapeutic applications, particularly in antimicrobial or anti-inflammatory contexts . Its synthesis typically involves coupling triazole carboxylic acid derivatives with amines or esters, followed by functionalization via halogenation or alkylation .

Properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-5-13(19)6-10-15)17(24)20-14-7-3-12(4-8-14)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQXKMNYQGLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 18
  • F : 1
  • N : 5
  • O : 3

Molecular Weight

  • Approximately 351.36 g/mol

Medicinal Chemistry

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has shown promising results in various pharmacological studies:

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a study evaluated the compound's efficacy against several cancer cell lines, showing an average growth inhibition rate of approximately 50% at concentrations around 10 µM. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. In vitro assays indicated that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Agricultural Applications

The unique properties of this compound extend to agricultural chemistry:

Fungicide Development

Research has indicated that this compound can act as a fungicide, effectively inhibiting the growth of various fungal pathogens affecting crops. Field trials have reported enhanced resistance in treated plants compared to untreated controls, with reduced incidence of fungal diseases .

Material Science

In material science, the incorporation of triazole derivatives into polymers has been explored due to their ability to enhance thermal stability and mechanical properties:

Polymer Additives

Studies have shown that adding this compound to polymer matrices improves their resistance to thermal degradation and increases tensile strength. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by the National Cancer Institute assessed the compound's activity across a panel of human cancer cell lines. Results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the effectiveness of this compound as a fungicide on tomato plants. Results showed a significant reduction in fungal infections and improved yield compared to untreated plants, suggesting its viability as an agricultural treatment .

Mechanism of Action

The mechanism of action of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets within biological systems. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can be contextualized against analogous triazole derivatives, as outlined below:

Structural Modifications and Electronic Effects

Compound Name Substituents Key Structural Differences Impact on Properties Reference
Chloro/Bromo Isostructural Derivatives (Compounds 4 and 5) Chloro (Cl) or bromo (Br) at aryl positions Halogen substitution (Cl/Br vs. F) Increased molecular weight and van der Waals radii with Cl/Br; potential enhanced halogen bonding in therapeutic targets .
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole Benzyl and phenyl groups at positions 1 and 4 Bulkier aryl groups (benzyl, phenyl) vs. fluorophenyl and benzoate ester Reduced solubility due to hydrophobicity; altered steric hindrance in binding interactions .
N-Substituted-5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides 4-Methylphenyl at position 1 Methyl (CH₃) vs. fluorine (F) on aryl ring Lower electronegativity; decreased dipole moments and potential reduction in metabolic stability .
4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole Methoxybenzyl at position 1 Methoxy (OCH₃) vs. fluorophenyl Enhanced solubility due to methoxy’s polarity; potential for π-stacking interactions .
1-Benzyl-4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Trifluoromethyl (CF₃) at position 5 CF₃ vs. methyl (CH₃) on triazole Increased lipophilicity and electron-withdrawing effects; improved resistance to oxidative metabolism .

Biological Activity

Methyl 4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16FN5O2\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,3-triazoles possess potent activity against various bacterial strains. The presence of the fluorophenyl group in this compound enhances its lipophilicity and potentially its membrane permeability, contributing to its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. This compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that it can induce apoptosis in various cancer types through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways .

Enzyme Inhibition

Triazole compounds are also recognized for their ability to inhibit specific enzymes. For example, this compound has been investigated for its inhibitory effects on certain kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In a preclinical study examining the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), significant cytotoxic effects were observed. The IC50 values were measured as follows:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies .

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